molecular formula C34H63ClN2O6S B601430 [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate CAS No. 68225-59-2

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate

Cat. No.: B601430
CAS No.: 68225-59-2
M. Wt: 663.39
InChI Key:
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Description

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate is a complex organic compound that features multiple functional groups, including a chloro group, a pyrrolidine ring, hydroxyl groups, a methylsulfanyl group, and a hexadecanoate ester

Mechanism of Action

Target of Action

Clindamycin 3-Palmitate primarily targets the 50S subunit of the bacterial ribosome . The ribosome is a critical component in the protein synthesis machinery of bacteria, playing a pivotal role in the translation of mRNA into proteins .

Mode of Action

Clindamycin 3-Palmitate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits the peptide bond formation, thereby disrupting protein synthesis . The disruption of protein synthesis impedes both the assembly of the ribosome and the translation process . As a result, the growth of bacteria is inhibited, making Clindamycin 3-Palmitate a bacteriostatic antibiotic .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin 3-Palmitate is the protein synthesis pathway in bacteria . By binding to the 23S RNA of the 50S subunit of the bacterial ribosome, Clindamycin 3-Palmitate prevents the formation of peptide bonds, which are essential for the creation of new proteins . This disruption in protein synthesis affects the growth and multiplication of bacteria .

Pharmacokinetics

Pharmacokinetic studies comparing Clindamycin 3-Palmitate with Clindamycin Hydrochloride show that both drugs reach their peak active serum concentrations at the same time . This indicates a rapid hydrolysis of the palmitate to the active Clindamycin . The elimination half-life of Clindamycin is about 2-3 hours in adults and children, and approximately 4 hours in the elderly .

Result of Action

The primary result of Clindamycin 3-Palmitate’s action is the inhibition of bacterial growth . By disrupting protein synthesis, Clindamycin 3-Palmitate prevents bacteria from growing and multiplying . This makes it effective in the treatment of serious infections caused by susceptible anaerobic bacteria, as well as susceptible streptococci, staphylococci, and pneumococci .

Action Environment

The action of Clindamycin 3-Palmitate can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of Clindamycin 3-Palmitate . Additionally, the pH and temperature of the environment can impact the stability of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate can be approached through a multi-step synthetic route. The key steps may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Oxan Ring: This can be achieved through intramolecular cyclization reactions.

    Esterification: The final step involves esterification with hexadecanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology

    Biochemical Studies: The compound’s structure may allow it to interact with biological macromolecules, making it useful in biochemical research.

Medicine

    Drug Development:

Industry

    Materials Science: Use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] octadecanoate
  • [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dodecanoate

Uniqueness

The uniqueness of [(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24?,25?,26-,28?,29+,30?,31?,32?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNMHQDCCSXMS-ZXLBCHFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1[C@H](C(O[C@@H](C1O)SC)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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